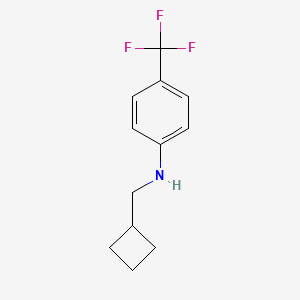

N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline

Description

N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline (CAS: 887590-17-2) is a fine chemical with the molecular formula C₁₂H₁₄F₃N and a molecular weight of 229.24 g/mol . It belongs to the class of substituted anilines, where the nitrogen atom is functionalized with a cyclobutylmethyl group, and the aromatic ring contains a trifluoromethyl (-CF₃) substituent at the para position. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and synthesis .

Properties

IUPAC Name |

N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-4-6-11(7-5-10)16-8-9-2-1-3-9/h4-7,9,16H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJPUXYRVIHBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700307 | |

| Record name | N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-17-2 | |

| Record name | N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing fluorinated groups.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

Industry: The compound’s unique structural features make it useful in the design of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitrogen Atom

N-Cyclobutyl-4-(trifluoromethyl)aniline (CAS: 1247849-31-5)

- Molecular Formula : C₁₁H₁₂F₃N (MW: 215.21 g/mol) .

- Key Difference : The nitrogen is directly bonded to a cyclobutyl group instead of a cyclobutylmethyl chain.

- However, the shorter chain may decrease lipophilicity compared to the cyclobutylmethyl derivative .

N-Methyl-4-(trifluoromethyl)aniline (CAS: 22864-65-9)

- Molecular Formula : C₈H₈F₃N (MW: 175.15 g/mol) .

- Key Difference : A simple methyl group replaces the cyclobutylmethyl substituent.

- Impact : The smaller substituent lowers molecular weight and may improve solubility in polar solvents. This compound is often used as a precursor in coupling reactions (e.g., amide synthesis) .

Nitro-Substituted Derivatives

- Example : 2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (CAS: 109825-55-0) .

- Key Difference: Introduction of nitro (-NO₂) groups at the 2, 4, and 6 positions.

- Impact : Nitro groups increase electron-withdrawing effects, making the aromatic ring less reactive toward electrophilic substitution. Such derivatives are often intermediates in agrochemicals or explosives .

Functional Group Variations on the Aromatic Ring

4-(Trifluoromethyl)aniline Hydrochloride

- Molecular Formula : C₇H₇ClF₃N (MW: 203.59 g/mol) .

- Key Difference : The parent compound lacks substituents on the nitrogen atom.

- Impact : The free -NH₂ group enables participation in diazotization and cross-coupling reactions. It is widely used to synthesize amides (e.g., N-(4-(trifluoromethyl)phenyl)propanamide ) .

Amide Derivatives

- Example : 4-(Thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide (Compound 17) .

- Key Difference : The aniline nitrogen is part of an amide bond linked to a thiophene-containing chain.

- Impact : Amidation enhances stability and modifies biological activity, making such compounds candidates for therapeutic applications (e.g., antimicrobial agents) .

Heterocyclic and Complex Derivatives

Imidazo[4,5-b]pyridine Derivatives

- Example : N-(4-(Trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide .

- Key Difference : The aniline moiety is integrated into a heterocyclic scaffold .

- Impact : Such structural complexity often improves target selectivity in drug design, particularly in kinase inhibitors or anticancer agents .

Isoxazole-Based Molecules

- Example : N-(Pyridin-3-ylmethyl)-4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline (Compound 71) .

- Key Difference : Incorporation of an isoxazole ring linked to the aromatic system.

- Impact : Isoxazole groups enhance metabolic stability and are prevalent in anti-inflammatory and antiviral drugs .

Biological Activity

N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C12H14F3N

- Molecular Weight: Approximately 229.24 g/mol

- Structural Features: The compound features a cyclobutylmethyl group attached to the nitrogen atom of an aniline structure, with a trifluoromethyl group at the para position of the aromatic ring. These functional groups contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electronic properties, potentially increasing binding affinity to biological targets. This interaction can modulate the activity of these targets, leading to various biological effects such as antimicrobial action and anti-inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the trifluoromethyl moiety. This compound has been evaluated for its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Antimicrobial Evaluation

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (MRSA) | 0.070 - 8.95 μM |

| Related Compounds | E. faecalis/VRE | 4.66 - 35.8 μM |

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial activity, making this compound a candidate for further development as an antibacterial agent .

Anti-Inflammatory Potential

In addition to its antimicrobial properties, this compound exhibits potential anti-inflammatory effects. Research indicates that modifications in substituents on the phenyl ring can significantly influence anti-inflammatory activity. For example, compounds with lipophilic and electron-withdrawing groups have shown varying degrees of inhibition on pro-inflammatory pathways such as NF-κB activation .

Case Studies and Research Findings

- Study on Antistaphylococcal Activity : A study evaluated various derivatives of anilines with trifluoromethyl groups, revealing significant antistaphylococcal activity for several compounds, including those structurally similar to this compound. The findings suggested that these compounds could inhibit bacterial growth effectively without being affected by common resistance mechanisms .

- Cell Viability Studies : In vitro tests using human monocytic leukemia cell lines showed that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 3 to 6 μM, indicating potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing N-substituted 4-(trifluoromethyl)aniline derivatives, and how can reaction conditions be optimized for N-(cyclobutylmethyl)-4-(trifluoromethyl)aniline?

- Methodological Answer : The synthesis of N-alkylated 4-(trifluoromethyl)aniline derivatives typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, 4-(trifluoromethyl)aniline can react with alkyl halides (e.g., cyclobutylmethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form N-alkylated products . Optimization includes:

- Temperature control : Reactions at 80–100°C improve yield while minimizing side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in multi-component reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction homogeneity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying cyclobutylmethyl substituents (δ ~2.5–3.5 ppm for CH₂ groups) and trifluoromethyl signals (δ ~120–125 ppm in ¹³C NMR) . Overlapping peaks can be resolved using 2D NMR (e.g., HSQC, HMBC) .

- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 274.1) and detects impurities .

- X-ray crystallography : Resolves structural ambiguities (e.g., cyclobutyl conformation) using SHELX programs for refinement .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound derivatives with biological targets like tubulin?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in tubulin (e.g., colchicine-binding site) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify critical residues (e.g., α-tubulin Lys352) .

- Mutagenesis studies : Validate predictions by testing binding affinity against tubulin mutants .

Q. What strategies resolve contradictions in NMR data when different synthetic routes yield isomeric forms of this compound?

- Methodological Answer :

- Stereochemical analysis : Use NOESY to distinguish cis/trans isomers in the cyclobutyl group .

- Chiral chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., CHIRALPAK® AD-H) .

- Isotopic labeling : Introduce ¹⁹F or ²H labels to track trifluoromethyl group orientation .

Q. How to design analogs of this compound to explore structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer :

- Scaffold modification : Replace the cyclobutyl group with morpholine or azepane rings to modulate solubility and target affinity .

- Electron-withdrawing substituents : Introduce nitro or sulfonyl groups at the para-position to enhance DYRK1A inhibition (IC₅₀ < 100 nM) .

- Biological assays : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.